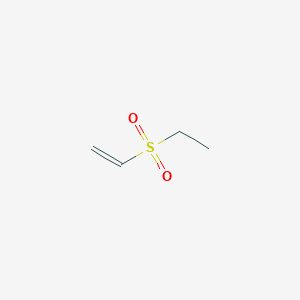

Ethyl vinyl sulfone

描述

Historical Context of Vinyl Sulfone Research

The utility of vinyl sulfones in organic chemistry has been recognized for a considerable time, particularly for their participation in 1,4-addition reactions, also known as Michael additions, and in various cycloaddition reactions. nih.gov In recent decades, research interest has intensified as the vinyl sulfone moiety has been identified as a "privileged structural motif" in medicinal chemistry. nih.govresearchgate.net This has spurred the development of more efficient and novel synthetic methodologies beyond classical routes. rsc.org Modern approaches, such as the direct sulfonylation of alkenes and alkynes and decarboxylative sulfonylation reactions, have made these compounds more accessible for research and development. rsc.orgrsc.orgacs.org

Significance of the Vinyl Sulfone Moiety in Organic Synthesis and Medicinal Chemistry

The vinyl sulfone functional group is highly significant in both synthetic and medicinal chemistry due to its versatile reactivity and biological activity.

In Organic Synthesis: The vinyl sulfone group is a powerful and versatile building block. nih.gov Its electron-withdrawing nature makes it an excellent Michael acceptor, readily reacting with a wide range of nucleophiles. nih.gov It also functions as a 2π partner, or dienophile, in [4+2] cycloaddition reactions, enabling the construction of complex six-membered ring systems. nih.govwikipedia.orgacs.org A key advantage in synthesis is that the sulfonyl group can be efficiently removed after it has served its purpose, making vinyl sulfones useful as equivalents for simpler building blocks like ethylene (B1197577) and acetylene (B1199291). scripps.eduacs.org

In Medicinal Chemistry: The vinyl sulfone unit is a key structural feature in numerous biologically active molecules and drug candidates. nih.govresearchgate.netresearchgate.net Its prevalence has led to it being described as a privileged scaffold in drug discovery. nih.govtandfonline.com Notable examples of drug candidates containing this moiety include Rigosertib and the cysteine protease inhibitor K11777. researchgate.netresearchgate.net The applications are broad, with vinyl sulfone-based compounds being investigated as anticancer, anti-infective, and neuroprotective agents. nih.govnih.govtandfonline.comnih.gov Their mechanism of action often involves acting as covalent inhibitors, forming irreversible bonds with nucleophilic amino acid residues such as cysteine, lysine (B10760008), or serine within target proteins. tandfonline.combiorxiv.orgenamine.net This ability to act as a targeted "warhead" is a highly sought-after feature in modern drug design. rsc.org Furthermore, the vinyl sulfone group is often used as a bioisostere—a chemical substitute with similar physical or chemical properties—for the α,β-unsaturated carbonyl group commonly found in biologically active natural products like chalcones. researchgate.nettandfonline.com

Electrophilic Character and Reactivity Profile of Vinyl Sulfones

The distinct reactivity of vinyl sulfones stems from their inherent electrophilic nature. nih.govresearchgate.net The powerful electron-withdrawing sulfonyl group (–SO2–) significantly polarizes the adjacent carbon-carbon double bond. This polarization renders the β-carbon atom electron-deficient, making it a prime target for attack by nucleophiles. biorxiv.orgresearchgate.net This characteristic makes vinyl sulfones potent Michael acceptors, which dictates much of their chemical behavior. nih.govacs.org

The compound Ethyl vinyl sulfone serves as a clear example of this reactivity profile. It readily undergoes nucleophilic addition with various biological and chemical entities. Research has demonstrated that this compound can alkylate the side chains of several amino acids within proteins, including the sulfhydryl group of cysteine and the nitrogen atoms in the side chains of lysine and histidine. nih.govnih.gov This reactivity is not only potent but also selective. Comparative studies have shown that vinyl sulfones are significantly more reactive towards thiols than analogous acrylate (B77674) compounds. rsc.org

Table 1: Comparative Reactivity of this compound (EVS) vs. Hexyl Acrylate (HA) This table summarizes the findings from a competitive reaction involving hexanethiol as the nucleophile.

| Reactant | Conversion Rate | Relative Reaction Rate with Hexanethiol |

|---|---|---|

| This compound (EVS) | Reached 100% conversion with minimal consumption of HA. researchgate.netrsc.org | ~7 times higher than Hexyl Acrylate. researchgate.netrsc.org |

| Hexyl Acrylate (HA) | Minimal (<10%) consumption when EVS reached 100% conversion. rsc.org | - |

This selective and high reactivity makes this compound a valuable reagent in polymer chemistry. For instance, in the modification of ethylene/vinyl alcohol copolymers, the Michael addition with this compound proceeded to a high degree of completion, with over 90% of the available hydroxyl groups being functionalized. jst.go.jp

Table 2: Observed Reactivity of this compound with Protein Functional Groups

| Amino Acid Residue | Reactive Group | Type of Reaction |

|---|---|---|

| Cysteine | Sulfhydryl (-SH) | Nucleophilic Addition nih.gov |

| Lysine | ε-Amino (-NH2) | Nucleophilic Addition nih.gov |

| Histidine | Imidazole (B134444) Ring (NH) | Nucleophilic Addition nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethenylsulfonylethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c1-3-7(5,6)4-2/h3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEWLOAZFAGNPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172260 | |

| Record name | Ethyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-59-4 | |

| Record name | (Ethylsulfonyl)ethene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1889-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vinyl sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001889594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1889-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl vinyl sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylsulphonyl)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VINYL SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KM6G9NMM2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reactivity and Reaction Mechanisms of Ethyl Vinyl Sulfone

Nucleophilic Addition Reactions

The primary mode of reaction for ethyl vinyl sulfone is nucleophilic addition to the activated double bond. The strong electron-withdrawing nature of the ethylsulfonyl group polarizes the C=C bond, creating a significant partial positive charge on the β-carbon, which serves as the primary site for nucleophilic attack.

The Michael addition is a cornerstone of the reactivity of this compound. This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to the α,β-unsaturated system of EVS (the Michael acceptor). This process is highly efficient and forms a stable carbon-nucleophile bond, leading to a variety of functionalized products.

The thiol-Michael addition, or thiol-ene reaction, is a highly efficient and widely utilized reaction involving this compound. Thiols are excellent nucleophiles for this transformation, reacting readily with EVS under mild conditions to form stable thioether sulfone bonds. nih.gov The reaction proceeds via the addition of a thiolate anion, generated in the presence of a base or a nucleophilic catalyst, to the β-carbon of the vinyl sulfone. researchgate.net This is followed by protonation of the resulting enolate intermediate to yield the final product. researchgate.net

The reaction has been demonstrated with various thiols. For instance, studies involving the reaction of EVS with sulfhydryl groups of cysteine residues in proteins like bovine serum albumin and wool have been conducted. rsc.org The disulfide bonds in these proteins are first reduced to generate free sulfhydryl groups, which then undergo a nucleophilic addition with this compound. rsc.org This specific reactivity is valuable for protein modification and bioconjugation. rsc.orgresearchgate.net

Table 1: Reaction of this compound with Various Thiols

| Thiol Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Hexanethiol (HT) | Triethylamine (TEA) or Dimethylphenylphosphine (DMPP) | Thioether Sulfone | nih.gov |

| Methyl 3-mercaptopropionate (B1240610) (MMP) | Triethylamine (TEA) or Dimethylphenylphosphine (DMPP) | Thioether Sulfone | nih.gov |

| Cysteine Residues (in proteins) | Reductive alkylation (n-tributylphosphine) | S-(beta-ethylsulfonylethyl)-L-cysteine | rsc.org |

| 2'-(phenethyl)thiol | Base-catalyzed | Thioether Sulfone | uclouvain.be |

This compound readily reacts with primary and secondary amines through a Michael-type addition mechanism. researchgate.netnih.gov This reaction, often referred to as aza-Michael addition, is a powerful tool for forming carbon-nitrogen bonds. The nucleophilic amine attacks the β-carbon of EVS, leading to the formation of β-amino ethyl sulfone derivatives.

This reactivity has been observed in the modification of proteins, where EVS alkylates the ε-amino groups of lysine (B10760008) side chains and the imidazole (B134444) groups of histidine residues. researchgate.netrsc.org Studies on bovine serum albumin and polylysine (B1216035) treated with EVS confirmed the formation of ε-N-(ethylsulfonylethyl)lysine and ε,ε,N,N-bis(ethylsulfonylethyl)lysine. researchgate.net Similarly, reaction with polyhistidine yielded the corresponding N-alkylated histidine derivative. researchgate.net The diastereoselectivity of amine addition to chiral vinyl sulfones can be dependent on the specific nucleophile used. organic-chemistry.org In more complex systems, photoredox catalysis has been employed to couple vinyl sulfones with α-amino radicals generated from N-aryl amines, yielding allylic amines. acs.org

Sulfonyl-stabilized carbanions are potent carbon nucleophiles used in a variety of carbon-carbon bond-forming reactions, including Michael additions. These carbanions are generated by deprotonating a carbon atom positioned alpha to a sulfonyl group. The resulting anion is stabilized through electrostatic effects and orbital interactions with the adjacent sulfone.

While the Michael addition of carbanions to activated alkenes is a well-established synthetic strategy, specific and detailed research findings on the reaction between simple sulfonyl-stabilized carbanions and this compound are not extensively documented in the reviewed literature. However, the high electrophilicity of the vinyl group in EVS suggests it is a highly competent Michael acceptor for such nucleophiles. The general mechanism would involve the attack of the sulfonyl-stabilized carbanion on the β-carbon of this compound, followed by protonation to yield a 1,3-bis(sulfonyl)propane derivative. Reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) can serve as precursors to sulfonyl-stabilized carbanions and are used in various synthetic applications, including cycloadditions and the synthesis of heterocycles. acs.org

Vinyl sulfones exhibit exceptional reactivity and selectivity in thiol-Michael addition reactions, particularly when compared to other common Michael acceptors like acrylates. nih.gov Detailed kinetic studies have demonstrated that this compound reacts significantly faster with thiols than analogous acrylates. nih.gov

In a competitive reaction system containing hexanethiol (HT), this compound (EVS), and hexyl acrylate (B77674) (HA) at a 2:1:1 molar ratio, EVS reached 100% conversion while less than 10% of the hexyl acrylate was consumed. nih.gov This high degree of selectivity highlights the superior electrophilicity of the vinyl sulfone group. The reaction rate of EVS with hexanethiol was found to be approximately seven times higher than that of the corresponding acrylate. nih.gov This pronounced difference in reactivity allows for selective functionalization in complex mixtures, which is a valuable feature in polymer chemistry and materials science for controlling network formation and gelation. The high stability of the resulting thioether sulfone bond, compared to the more labile thioether ester bond from acrylates, further enhances the utility of vinyl sulfones in applications requiring robust chemical linkages. nih.gov

Table 2: Comparative Reactivity in Thiol-Michael Addition

| Michael Acceptor | Competing Acceptor | Thiol | Catalyst | Outcome | Reference |

|---|---|---|---|---|---|

| This compound (EVS) | Hexyl Acrylate (HA) | Hexanethiol (HT) | Dimethylphenylphosphine (DMPP) | EVS reacts ~7 times faster than HA. High selectivity for EVS. | nih.gov |

| Vinyl Sulfonate | Vinyl Sulfone | Tetrathiol | Photobase Generator | Vinyl sulfonate is more reactive than vinyl sulfone. |

The kinetics of the thiol-Michael addition to this compound are significantly influenced by the choice of catalyst and the presence of other protic species in the reaction medium. The reaction can be catalyzed by either bases (e.g., triethylamine) or nucleophiles (e.g., dimethylphenylphosphine). nih.gov

Under nucleophilic catalysis, a delay in the initial stages of the reaction is sometimes observed. This induction period is attributed to the relatively slow initial attack of the catalyst on the vinyl sulfone to generate the reactive intermediate. The presence of protic species other than the thiol nucleophile can have a profound impact on the reaction rate. nih.gov These species can compete with the thiol for the catalyst or protonate the anionic intermediates, which can impede or, in some cases, completely inhibit the Michael addition. This sensitivity to competing protic species is a critical factor in determining whether the thiol-Michael addition can be classified as a "click" reaction, which requires high efficiency and insensitivity to the reaction environment. nih.gov The use of photobase generators can also initiate these reactions upon exposure to light, offering temporal and spatial control over the process.

Ionic and Radical Addition to Unsaturated Compounds

The vinyl group in this compound is highly susceptible to both ionic and radical addition reactions. The strong electron-withdrawing sulfonyl group makes the terminal vinyl carbon electrophilic and an excellent Michael acceptor. wikipedia.orgnih.govscripps.edu

Ionic Addition (Michael Addition):

This compound readily undergoes Michael addition with a variety of soft nucleophiles. scripps.edu This conjugate addition is a key reaction, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Thiol-Michael Addition: The reaction between thiols and vinyl sulfones is particularly efficient and selective. rsc.org Studies comparing this compound (EVS) and hexyl acrylate (HA) in a reaction with hexanethiol (HT) demonstrated the superior reactivity of the vinyl sulfone. rsc.org In a competitive reaction with a molar ratio of HT:EVS:HA of 2:1:1, EVS reached 100% conversion while less than 10% of the acrylate was consumed, showcasing the high selectivity for the vinyl sulfone. rsc.org The reaction rate of EVS with HT was found to be approximately seven times higher than that of HA with HT. rsc.org This high reactivity and selectivity make the thiol-Michael addition to vinyl sulfones a "click reaction". rsc.org

Oxa-Michael Addition: Alcohols can also add to vinyl sulfones in an oxa-Michael addition, though they are less acidic and nucleophilic than thiols. rsc.org The reaction can be effectively promoted by nucleophilic catalysts like triphenylphosphine (B44618) (PPh₃) and 4-dimethylaminopyridine (B28879) (DMAP), especially under solvent-free conditions. rsc.org

Other Nucleophiles: Other nucleophiles, such as amines and carbanions derived from aldehydes, also participate in Michael additions with vinyl sulfones. acs.orgnih.gov For example, organocatalytic methods have been developed for the enantioselective Michael addition of aldehydes to vinyl sulfones. acs.orgresearchgate.net

Radical Addition:

This compound can also participate in radical-mediated reactions. A notable example is the radical-mediated thiodesulfonylation, which allows for the synthesis of vinyl sulfides. nih.gov In this process, the reaction of a vinyl sulfone with an aryl thiol in the presence of a radical initiator like ACCN or AIBN leads to the formation of a vinyl sulfide (B99878). nih.gov This reaction can be performed in organic solvents like toluene (B28343) or in an aqueous medium. nih.gov A key feature of this radical process is that the resulting vinyl sulfides are formed predominantly with E stereochemistry, regardless of the stereochemistry of the initial vinyl sulfone. nih.gov

| Reaction Type | Nucleophile/Reagent | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| Thiol-Michael Addition | Hexanethiol (HT) | Thioether | Reaction rate is ~7 times faster than with hexyl acrylate. Highly selective. | rsc.org |

| Oxa-Michael Addition | Alcohols | Ether | Catalyzed by PPh₃ or DMAP; efficient under solvent-free conditions. | rsc.org |

| Organocatalytic Michael Addition | Aldehydes | Functionalized Aldehyde | Allows for enantioselective α-alkylation of aldehydes. | acs.orgresearchgate.net |

| Radical Thiodesulfonylation | Aryl thiols (with ACCN/AIBN) | (E)-Vinyl sulfide | Proceeds via a radical mechanism to give the E-isomer stereoselectively. | nih.gov |

Addition of Organometallic Reagents

The reaction of vinyl sulfones with organometallic reagents, such as Grignard reagents (R-Mg-X) and organolithium compounds, is complex due to the multiple reactive sites on the vinyl sulfone molecule. scripps.eduleah4sci.com These strong nucleophiles can engage in conjugate addition to the double bond or react as bases. scripps.edulibretexts.org

Grignard reagents, which behave like carbanions, are powerful nucleophiles that readily attack electrophilic carbons, such as those in carbonyl groups. leah4sci.commasterorganicchemistry.com When reacting with α,β-unsaturated systems like this compound, the primary mode of attack is typically conjugate (or 1,4-) addition. This involves the addition of the alkyl or aryl group from the Grignard reagent to the β-carbon of the vinyl group. scripps.edu

The outcome can be influenced by the nature of the organometallic reagent. "Hard" nucleophiles may favor competing side reactions, whereas "soft" nucleophiles generally favor the conjugate addition pathway. scripps.edu The reaction must be carried out in anhydrous aprotic solvents, typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF), as organometallic reagents are strong bases that react with protic solvents like water or alcohols. leah4sci.comlibretexts.org The initial product of the addition is a magnesium enolate, which is then protonated during an aqueous workup step to yield the final saturated sulfone product.

Cycloaddition Reactions

The electron-deficient double bond of this compound makes it an excellent 2π partner in various cycloaddition reactions. wikipedia.orgnih.govscripps.edu It can serve as a dienophile in [4+2] Diels-Alder reactions and as a dipolarophile in [3+2] cycloadditions. nih.govsci-hub.st

Diels-Alder Reactions

This compound functions effectively as a dienophile in the Diels-Alder reaction, a powerful method for forming six-membered rings. wikipedia.orgsci-hub.stmasterorganicchemistry.com In this [4π+2π] cycloaddition, the vinyl sulfone (the 2π component, or dienophile) reacts with a conjugated diene (the 4π component). masterorganicchemistry.comlibretexts.org The electron-withdrawing sulfonyl group lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene (a normal-electron-demand Diels-Alder). wesleyan.eduscribd.com

These reactions are highly stereospecific, with the stereochemistry of the reactants being retained in the product. libretexts.org For instance, the Diels-Alder reaction between mthis compound and cyclopentadiene (B3395910) yields the expected bicyclic adducts. wesleyan.eduacs.org The sulfonyl group in the resulting cycloadduct can often be removed reductively, making vinyl sulfones useful synthons for ethylene (B1197577) or acetylene (B1199291) in these cycloadditions. wikipedia.orgacs.org Computational studies on the reaction of mthis compound with dienes like furan (B31954) have shown that while the reaction is viable, it has a somewhat higher energetic barrier compared to reactions with more reactive dienophiles like maleimide. wesleyan.edu

Other Cycloaddition Pathways

Beyond the Diels-Alder reaction, this compound can participate in other cycloaddition pathways.

[3+2] Cycloadditions: Vinyl sulfones are effective dipolarophiles in 1,3-dipolar cycloadditions, which are used to synthesize five-membered heterocyclic rings. beilstein-journals.orglibretexts.org They can react with various 1,3-dipoles, such as nitrones and azomethine ylides. beilstein-journals.org For example, the reaction of phenyl vinyl sulfone with azomethine ylides has been studied using Molecular Electron Density Theory, confirming its viability in forming pyrrolidine (B122466) rings. mdpi.com Similarly, cyclic vinyl sulfones have been shown to react with 1,3-dipoles derived from pyrazolidinone to form complex tricyclic structures. beilstein-journals.org

[2+2] Cycloadditions: While less common for simple vinyl sulfones under thermal conditions, photochemical [2+2] cycloadditions can occur. libretexts.orglibretexts.org Additionally, specialized systems like allenic sulfones can undergo [2+2] cycloadditions, which sometimes compete with intramolecular Diels-Alder reactions. acs.org Ketene [2+2] cycloadditions are another class of such reactions, though they are more typical for ketenes reacting with alkenes (ketenophiles). libretexts.org

Functional Group Transformations Involving the Vinyl Sulfone Moiety

The vinyl sulfone group is not only a reactive handle for additions and cycloadditions but can also be directly modified through reactions like olefin metathesis. wikipedia.orgresearchgate.net

Olefin Metathesis

This compound can serve as a substrate in olefin cross-metathesis (CM) reactions, a powerful method for forming new carbon-carbon double bonds catalyzed by ruthenium complexes, such as Grubbs' and Hoveyda-Grubbs catalysts. sci-hub.stresearchgate.netharvard.edu

Cross-metathesis allows for the coupling of the vinyl sulfone with another terminal alkene, leading to the formation of a new, substituted α,β-unsaturated sulfone. sci-hub.stacs.org Phenyl vinyl sulfone has been successfully used in cross-metathesis reactions with various terminal alkenes using second-generation Grubbs catalysts. sci-hub.stacs.org These reactions typically proceed with high to excellent E-selectivity, yielding the trans-isomer as the major or exclusive product. sci-hub.stcapes.gov.br

The reaction conditions often involve using the vinyl sulfone in excess to favor the cross-metathesis product over the homodimerization of the alkene partner. sci-hub.st This methodology has been applied to synthesize a wide range of functionalized α,β-unsaturated sulfones and has been used in the preparation of biologically active molecules. researchgate.netacs.org

| Alkene Partner | Vinyl Sulfone | Catalyst | Product | Yield | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 1-Octene | Phenyl vinyl sulfone | Grubbs' 2nd Gen. | (E)-1-(Phenylsulfonyl)dec-1-ene | Good | (E)-isomer only | sci-hub.st |

| Allylbenzene | Phenyl vinyl sulfone | Grubbs' 2nd Gen. | (E)-1-Phenyl-3-(phenylsulfonyl)prop-1-ene | Moderate | (E)-isomer only | sci-hub.st |

| Heptadecyl-CH=CH₂ | Divinyl sulfone | Benzylideneruthenium complex | (E)-Heptadecyl-CH=CH-SO₂-CH=CH₂ | 59% | Excellent (E) | acs.org |

| TBDMSO-(CH₂)₄-CH=CH₂ | Phenyl vinyl sulfone | Grubbs' 2nd Gen. | (E)-TBDMSO-(CH₂)₄-CH=CH-SO₂Ph | >99% | (E)-isomer only | acs.org |

Conjugate Reduction

The carbon-carbon double bond in this compound is electron-deficient due to the strong electron-withdrawing effect of the adjacent sulfonyl group. This polarization makes the β-carbon highly electrophilic and susceptible to nucleophilic attack in a process known as Michael addition or conjugate addition.

Conjugate reduction is a specific type of Michael addition where the nucleophile is a hydride ion (H⁻), typically delivered from a reducing agent. This reaction saturates the double bond, converting the vinyl sulfone into the corresponding ethyl sulfone. While direct addition of simple hydrides like sodium borohydride (B1222165) can be slow, various catalytic systems can facilitate this transformation. For instance, cobalt-catalyzed electroreductive methods can be used for the reductive coupling of activated alkenes like vinyl sulfones with alkyl chlorides, which involves the formal addition of an alkyl group and a hydrogen atom across the double bond. researchgate.net A related process is reductive desulfonylation, where the C–S bond is cleaved after an initial addition, effectively using the sulfone as a temporary activating group. researchgate.net

The general mechanism for conjugate reduction involves the attack of a nucleophilic hydride on the electrophilic β-carbon of the vinyl sulfone. This forms a resonance-stabilized carbanion intermediate, which is then protonated by a proton source (such as the solvent or an added acid) to yield the final saturated product, diethyl sulfone.

Asymmetric Dihydroxylation (AD)

Asymmetric dihydroxylation (AD) is a powerful method for converting alkenes into chiral vicinal diols, compounds that are valuable intermediates in the synthesis of natural products and pharmaceuticals. nih.govencyclopedia.pub The Sharpless Asymmetric Dihydroxylation is the most prominent of these reactions, utilizing a catalytic amount of osmium tetroxide in the presence of a chiral ligand. wikipedia.orgorganic-chemistry.org

When applied to this compound, the reaction stereoselectively adds two hydroxyl groups across the double bond. The stereochemical outcome is controlled by the choice of the chiral ligand, which are typically cinchona alkaloid derivatives. The commercially available reagent mixtures, AD-mix-α (containing the (DHQ)₂PHAL ligand) and AD-mix-β (containing the (DHQD)₂PHAL ligand), provide predictable access to either enantiomer of the resulting diol. organic-chemistry.org

The catalytic cycle for the Sharpless AD is proposed to proceed through the following steps:

Formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org

A [3+2] cycloaddition of this complex to the alkene (this compound) to form a cyclic osmate ester intermediate. wikipedia.orgorganic-chemistry.org Quantum chemical calculations have shown this [3+2] pathway to be energetically more favorable than a stepwise [2+2] addition. organic-chemistry.org

Hydrolysis of the osmate ester to release the chiral diol product and the reduced osmium species. wikipedia.org

Re-oxidation of the osmium catalyst by a stoichiometric co-oxidant, such as potassium ferricyanide (B76249) or N-methylmorpholine N-oxide (NMO), to regenerate the active Os(VIII) species and complete the catalytic cycle. wikipedia.orgorganic-chemistry.org

The reaction is highly site-selective, typically oxidizing the most electron-rich double bond in a poly-unsaturated substrate. wikipedia.org

Mechanistic Insights and Computational Studies

Computational chemistry provides invaluable tools for understanding the intricate details of reaction mechanisms, including transition state structures, reaction energies, and the influence of substituents on reactivity.

Quantum-Chemical Studies on Thiol Reactivity and Reversibility

The reaction of vinyl sulfones with thiols is a classic Michael addition, widely used in bioconjugation and materials science. rsc.orgnih.gov Quantum-chemical calculations have been employed to investigate the thermodynamics and kinetics of this reaction, particularly focusing on how the reactivity can be modulated to achieve reversibility. rsc.orgresearchgate.netrsc.org

Studies have shown that the addition of a simple thiol to an unsubstituted vinyl sulfone is a highly exothermic and essentially irreversible process. researchgate.net However, computational screening of various substituted vinyl sulfones revealed that the reaction thermodynamics could be systematically altered. rsc.orgrsc.org By introducing specific substituents on the vinyl group, the reaction can be tuned from irreversible to reversible. rsc.orgresearchgate.net For example, calculations on vinyl sulfones with different substituents (R) and leaving groups (X) reacting with a thiolate showed that the reaction energies for addition and substitution pathways are highly dependent on the substitution pattern. rsc.orgrsc.org

Based on these computational predictions, a series of functionalized vinyl sulfone compounds were synthesized to experimentally validate the theoretical findings. rsc.orgrsc.org The reactivity of these synthesized compounds towards nucleophiles mirrored the properties predicted by the quantum-chemical computations. rsc.org Further studies comparing the reactivity of this compound (EVS) with hexyl acrylate (HA) towards hexanethiol (HT) confirmed that EVS reacts selectively and approximately seven times faster than HA, highlighting the high electrophilicity of the vinyl sulfone moiety. researchgate.net

| Reactant Isomer | Substituents | Pathway | Description | Calculated Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| E-isomer | R=N(H)Me, X=CN | Michael Addition | Addition of thiolate | Slightly Exothermic |

| Z-isomer | R=N(H)Me, X=CN | Vinylic Substitution (SNV) | Substitution of CN | -10 (Strongly Exothermic) |

| E-isomer | R=H | - | Z-isomer is 8 kcal/mol higher in energy | - |

| E-isomer | R=tert-butyl | - | Z-isomer is 1 kcal/mol higher in energy | - |

DFT Studies on Dienophile Reactivity

This compound, as an electron-deficient alkene, is an excellent dienophile for Diels-Alder, or [4+2] cycloaddition, reactions. acs.org Density Functional Theory (DFT) has been used to investigate the energetics and mechanisms of these reactions. wesleyan.edumdpi.com

Further DFT studies on the [3+2] cycloaddition reaction between an azomethine ylide and phenyl vinyl sulfone provide additional insight into its dienophilic nature. mdpi.com Analysis of the conceptual DFT reactivity indices classifies phenyl vinyl sulfone as a strong electrophile. mdpi.com The analysis of Parr functions correctly predicted that the most favorable interaction occurs between the most nucleophilic center of the ylide and the electrophilic β-carbon of the vinyl sulfone, despite this carbon atom carrying a negative charge. mdpi.com This highlights that local reactivity is not governed by atomic charges alone but by the frontier molecular orbitals, which DFT can model accurately. mdpi.com

| Compound | Electronic Chemical Potential (μ) | Chemical Hardness (η) | Global Electrophilicity (ω) | Global Nucleophilicity (N) |

|---|---|---|---|---|

| Phenyl Vinyl Sulfone | -4.39 | 6.48 | 1.48 | 1.39 |

Mechanistic Pathways in Catalyzed Sulfonylation Reactions

While the previous sections focused on the reactions of this compound, computational and mechanistic studies have also illuminated the pathways for its synthesis. Modern methods often rely on catalytic C-S bond formation. researchgate.netorganic-chemistry.org

Visible-light-induced reactions have emerged as a powerful, green strategy. acs.orgresearchgate.net For example, the decarboxylative sulfonylation of cinnamic acids with sulfonylazides can be achieved using an inexpensive organic photocatalyst like rhodamine B. acs.org The proposed mechanism proceeds through a radical pathway. The photocatalyst, upon absorbing visible light, initiates a single-electron transfer, leading to the formation of a sulfonyl radical. This radical then participates in a cascade of events to stereoselectively produce the (E)-vinyl sulfone. acs.org Similarly, electrochemical methods can generate sulfonyl radicals from sulfonyl hydrazides for reaction with alkenes. researchgate.net

Metal-catalyzed cross-coupling reactions are another major route. Copper-catalyzed hydrosulfonylation of alkynes with sodium sulfinates proceeds with high regio- and stereoselectivity to furnish (E)-alkenyl sulfones. organic-chemistry.org Palladium catalysis is also effective for coupling sulfinic acid salts with vinyl halides. organic-chemistry.org These catalyzed reactions provide efficient and selective access to a wide range of substituted vinyl sulfones that would be difficult to obtain through traditional methods. researchgate.net

Computational Analysis of Polymerization Mechanisms

The polymerization of polar vinyl monomers like vinyl sulfones is of significant interest for creating functional polymers. acs.org DFT calculations have been instrumental in elucidating the complex mechanisms of these polymerization reactions, particularly in transition-metal-catalyzed processes. mdpi.comnih.gov

A detailed DFT study investigated the copolymerization of mthis compound (MVS) and ethylene catalyzed by phosphine-sulfonate palladium complexes. mdpi.com The computations explored the entire reaction mechanism, including chain initiation and propagation. A key finding from the study was the regiochemistry of monomer insertion. The calculations revealed that the 2,1-insertion of the MVS monomer into the growing polymer chain has a lower energy barrier (23.7 kcal/mol) than both ethylene insertion (26.4 kcal/mol) and the alternative 1,2-insertion of MVS. mdpi.com

This preference for 2,1-insertion was attributed to lower geometric deformation and less repulsive interaction between the catalyst and the monomer in the transition state. mdpi.com The study also computationally clarified why certain catalysts, like α-diimine palladium complexes, are inactive for this specific copolymerization, showing a much higher energy barrier for chain propagation (29.9 kcal/mol) compared to the active phosphine-sulfonate catalyst (21.8 kcal/mol). mdpi.com Such computational analyses are crucial for understanding catalyst performance and for the rational design of new, more efficient catalysts for producing functionalized polyolefins. mdpi.com

Applications of Ethyl Vinyl Sulfone in Organic Synthesis

Versatile Building Block in Organic Transformations

Vinyl sulfones are highly valued as versatile building blocks in organic synthesis due to their participation in numerous transformations. nih.govacs.org Their unique reactivity allows them to function as Michael acceptors and as 2π partners in cycloaddition reactions. nih.govnih.gov This dual reactivity is fundamental to their role in constructing complex molecules. The vinyl sulfone moiety is a key structural unit in various biologically active compounds and is frequently employed in drug design and discovery. nih.govbohrium.com Its ability to readily undergo 1,4-addition reactions and cycloadditions makes it a powerful tool for chemists. nih.gov The functional group is also stable and can be manipulated under various reaction conditions, further enhancing its versatility. researchgate.net

The applications of vinyl sulfones extend to their use as precursors for highly functionalized target molecules through reactions like olefin metathesis, conjugate reduction, and asymmetric dihydroxylation. nih.gov This adaptability makes the vinyl sulfone group an efficient component for creating diverse chemical scaffolds. nih.govnih.gov

Synthesis of Complex Molecules

The inherent reactivity of ethyl vinyl sulfone makes it an excellent starting point for the synthesis of more intricate molecular structures, including those with significant biological potential.

This compound is an effective Michael acceptor, readily participating in conjugate addition reactions to form new carbon-carbon bonds. This strategy is particularly useful for the enantioselective construction of carbon stereocenters. For instance, organocatalytic conjugate additions of α-cyanoacetates to vinyl sulfones, promoted by cinchona alkaloid derivatives, proceed with high yield and excellent enantioselectivity. nih.gov This method provides an efficient route to molecules with all-carbon quaternary stereocenters. nih.gov

Similarly, the asymmetric Michael addition of ketones to vinyl sulfones, also catalyzed by cinchona-derived primary amines, offers a direct pathway to chiral γ-ketosulfones. rsc.org These reactions are typically performed under mild conditions and demonstrate the utility of vinyl sulfones in creating stereochemically defined products. nih.govrsc.org

Table 1: Examples of C-C Bond Forming Reactions with Vinyl Sulfones

| Nucleophile | Catalyst/Promoter | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| α-Cyanoacetates | Cinchona Alkaloid Derivatives | γ-Sulfonyl Nitriles | Enantioselective construction of all-carbon quaternary stereocenters | nih.gov |

This compound serves as a precursor in the synthesis of spirocyclic vinyl sulfones, a class of compounds with promising biological activities due to their rigid, three-dimensional structures. rsc.orgnih.govresearchgate.net A practical and versatile approach involves a cascade reaction initiated by visible-light photocatalysis. nih.gov This method uses readily available starting materials to construct multi-functionalized spirocyclic vinyl sulfones through a sequence of radical cyclization followed by a (hetero)aryl migration. rsc.orgnih.gov The reaction proceeds under mild conditions and can generate a diverse array of complex scaffolds, including those containing medium-sized rings. nih.govresearchgate.net The lack of efficient synthetic methods previously hindered the exploration of spirocyclic vinyl sulfones, making this development particularly significant for medicinal chemistry. rsc.orgnih.gov

Table 2: Photocatalytic Synthesis of Spirocyclic Vinyl Sulfones

| Reaction Type | Key Steps | Conditions | Outcome | Reference |

|---|

This compound is a foundational molecule that can be elaborated into a wide variety of more complex sulfone derivatives. The vinyl group is amenable to numerous transformations, allowing for the introduction of additional functional groups and the construction of larger molecular frameworks. For example, vinyl sulfones can be synthesized via the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids, showcasing a pathway from one class of molecule to another. rsc.org They also participate in reactions like halosulfonylation of alkynes to yield β-halo vinylsulfones. organic-chemistry.org Furthermore, the core structure of this compound can be modified through organometallic reagents or cycloaddition reactions, leading to a vast chemical space of more substituted and structurally diverse sulfones. wikipedia.orgscripps.edu

Functionalization Strategies

The reactivity of the vinyl group in this compound is central to its use in various functionalization and bioconjugation strategies.

The vinyl sulfone moiety is an excellent Michael acceptor for the covalent attachment of biomolecules, including saccharides. nih.govresearchgate.net This functional group reacts readily with nucleophiles like thiols and amines present in carbohydrates to form stable thioether or amine linkages. researchgate.netnih.gov Combining the high reactivity of the vinyl sulfone group with the inherent chirality of carbohydrates provides a powerful method for generating a wide variety of enantiomerically pure and complex neoglycoconjugates. nih.govnih.gov

The process involves modifying a carbohydrate to introduce a nucleophilic group, which then reacts with a vinyl sulfone (or modifying a molecule with a vinyl sulfone to react with a sugar). This Michael-type addition is efficient and allows for the construction of C-glycosides, amino sugars, and triazole-linked disaccharides. nih.gov The stability of the resulting covalent bond is a significant advantage for creating robust biomolecular probes and materials. researchgate.net

Derivatization of Ferrocene (B1249389) for Conjugation and Bioconjugation

The functionalization of ferrocene derivatives with vinyl sulfone groups provides a powerful method for conjugating this organometallic moiety to various molecules and biomolecules. rsc.org This strategy leverages the vinyl sulfone group as a Michael acceptor, which can react with nucleophiles like amines and thiols under gentle conditions, thereby preserving the integrity of sensitive biological molecules. researchgate.netrsc.org This approach has been successfully used to create a range of ferrocene conjugates, including ferrocenyl-terminated dendrimers, and conjugates with sugars, cyclodextrins, peptides, and proteins. rsc.org

The synthesis of vinyl sulfone-based ferrocenylation reagents is a straightforward process. rsc.org These reagents are then used for the conjugation and bioconjugation of molecules containing amine and/or thiol groups through a Michael-type addition. researchgate.net The reactions are typically carried out under mild conditions, such as at room temperature, which is crucial for bioconjugation applications as it helps to maintain the biological function of the labeled biomolecules. rsc.org

Research has demonstrated the feasibility of this methodology through the preparation of diverse bioconjugates. rsc.org For instance, amine-containing carbohydrates have been conjugated with ferrocene to enhance the water solubility and biocompatibility of the resulting hybrid molecules. rsc.org

Table 1: Examples of Ferrocene Bioconjugation using Vinyl Sulfone Derivatization An interactive data table presenting examples of bioconjugates synthesized using vinyl sulfone-functionalized ferrocene.

| Biomolecule Class | Specific Example | Conjugation Outcome | Reference |

|---|---|---|---|

| Carbohydrates | Amino Sugar | Decoration of Ferrocene with sugar motifs to improve water solubility and biocompatibility. | rsc.org |

| Dendrimers | TREN-based dendrimers | Preparation of ferrocenyl-terminated dendrimers. | researchgate.net |

| Peptides | - | Ferrocenylation of peptides under mild conditions. | researchgate.netrsc.org |

| Proteins | - | Successful conjugation with proteins, preserving biological function. | researchgate.netrsc.org |

The mild reaction conditions are a significant advantage, particularly for creating ferrocene-protein conjugates, where maintaining the protein's native structure and function is paramount. rsc.org The versatility of this method highlights the importance of vinyl sulfone functionalization in the fields of bioorganometallic chemistry and materials science. researchgate.net

Use in Chemoselective Modifications

The vinyl sulfone group, and by extension this compound, is a valuable tool in organic synthesis due to its capacity for chemoselective modifications. This selectivity is prominently displayed in its reactivity as a Michael acceptor, particularly in reactions involving multiple potential nucleophiles. rsc.org

A key example of this chemoselectivity is observed in the thiol-Michael addition reaction. Detailed studies comparing the reactivity of vinyl sulfones and acrylates have shown that vinyl sulfones react preferentially and more rapidly with thiols. rsc.org In a competitive reaction environment containing hexanethiol, this compound (EVS), and hexyl acrylate (B77674) (HA) in a 2:1:1 molar ratio, the this compound reached 100% conversion while the hexyl acrylate showed minimal consumption (less than 10%). rsc.org This demonstrates the high selectivity of the vinyl sulfone group for thiols over acrylates. rsc.org

The reaction rate of this compound with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate with the same thiol. rsc.org This pronounced difference in reactivity allows for selective modifications in complex molecular settings where multiple functional groups are present.

Table 2: Comparative Reactivity in Thiol-Michael Addition An interactive data table showing the conversion rates in a competitive reaction between this compound and Hexyl Acrylate with Hexanethiol.

| Reactant | Molar Ratio | Conversion | Key Finding | Reference |

|---|---|---|---|---|

| This compound (EVS) | 1 | 100% | High reactivity and selectivity towards thiols. | rsc.org |

| Hexyl Acrylate (HA) | 1 | <10% | Minimal consumption in the presence of EVS. | rsc.org |

| Hexanethiol (HT) | 2 | - | Nucleophile for the reaction. | rsc.org |

This inherent selectivity is not limited to thiol additions. The vinyl sulfone moiety can also participate in oxa-Michael additions with alcohols, promoted by nucleophilic catalysts like triphenylphosphine (B44618). rsc.org The ability to selectively react with specific functional groups under mild conditions makes this compound a versatile reagent for the controlled synthesis and modification of complex molecules and polymers. rsc.orgrsc.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ferrocene |

| Hexanethiol |

| Hexyl acrylate |

Applications of Ethyl Vinyl Sulfone in Medicinal Chemistry and Chemical Biology

Protein Modification and Bioconjugation

Ethyl vinyl sulfone is a versatile reagent for protein modification and bioconjugation. researchgate.net The vinyl sulfone moiety acts as a Michael acceptor, readily forming stable, covalent thioether or aminoethyl bonds with nucleophilic amino acid residues under physiological conditions. researchgate.netresearchgate.net This reactivity allows for the attachment of various labels, tags, or other molecules to proteins, facilitating the study of their structure, function, and interactions. nih.govacs.org The reactions are typically performed in aqueous media at room temperature and a slightly alkaline pH, which helps to preserve the biological function of the protein. researchgate.net

This compound and related alkyl vinyl sulfones exhibit a strong chemical affinity for several functional groups found in proteins. nih.gov The primary targets for this Michael-type addition are the nucleophilic side chains of specific amino acids. researchgate.net The most reactive of these is the thiol group of cysteine, followed by the ε-amino group of lysine (B10760008) and the imidazole (B134444) group of histidine. nih.govrsc.org The vinyl sulfone functional group is particularly valuable for its ability to covalently link with these amine and thiol groups under mild conditions that are compatible with maintaining a protein's biological activity. researchgate.netacs.org

The selectivity of the reaction can often be controlled by adjusting the pH of the reaction medium. researchgate.net For instance, under mildly acidic conditions, vinyl sulfone can specifically conjugate with free thiol groups while avoiding non-specific reactions with other nucleophilic groups like amines or the imidazole ring of histidine. nih.gov This pH-dependent reactivity allows for more targeted modifications. Under slightly basic conditions, the sulfhydryl side-chains of cysteine residues are generally more nucleophilic than the amino groups of lysine and the imidazole groups of histidine, enabling selective modification. nih.govrsc.org

The thiol group of cysteine is a primary target for alkylation by this compound. nih.govcreative-proteomics.com The high nucleophilicity of the cysteinyl thiol group makes it highly susceptible to reaction with electrophiles like the vinyl group of this compound. creative-proteomics.com This reaction, a nucleophilic addition, results in the formation of a stable thioether bond. nih.govcreative-proteomics.com

In research, disulfide bonds in proteins like bovine serum albumin and wool have been reduced to their constituent sulfhydryl groups and subsequently modified by this compound. nih.gov This process yields the derivative S-(beta-ethylsulfonylethyl)-L-cysteine. nih.gov The reaction is efficient and can be performed either simultaneously with reduction or sequentially after the reduced protein is isolated. nih.gov Vinyl sulfones are widely utilized as potent, irreversible inhibitors of cysteine proteases, where they inactivate the enzyme by forming a covalent adduct with the cysteinate residue in the active site. rsc.org The efficiency of this conjugation has led to the development of various cysteine-targeting techniques, including protein labeling with fluorogenic probes and methodologies for disulfide rebridging. rsc.orgrsc.org

Table 1: Reactivity of this compound with Cysteine

| Protein/System | Observation | Outcome | Reference |

| Bovine Serum Albumin & Wool | Disulfide bonds were reduced to sulfhydryl groups. | Modified by this compound in a nucleophilic addition reaction. | nih.gov |

| Cysteine Proteases | The cysteinate residue of the active site attacks the vinyl sulfone. | Irreversible inactivation of the enzyme via alkylation. | rsc.org |

| Cysteine-tagged Proteins | Reaction with [2.2.1]azabicyclic vinyl sulfone reagents. | Fast and selective labeling of cysteine residues. | nih.gov |

This compound effectively alkylates the ε-amino groups of lysine residues in proteins. nih.gov The primary amine of the lysine side chain acts as a nucleophile, attacking the vinyl sulfone to form a stable covalent bond. researchgate.net This reaction is significant because lysine is a relatively abundant amino acid and is often located on the protein surface, making its ε-amino group accessible for modification. researchgate.net

Studies using amino acid analysis on proteins treated with this compound have identified the formation of two distinct lysine derivatives. nih.gov These are presumed to be the mono-adduct, ε-N-(ethylsulfonylethyl)lysine, and the di-adduct, ε,ε-N,N-bis(ethylsulfonylethyl)lysine. nih.gov The formation of these derivatives has been observed in various proteins, including bovine serum albumin and wool, as well as in polylysine (B1216035). nih.gov The reaction can, however, be less specific than cysteine alkylation, as the product amine is often more nucleophilic than the starting amine, potentially leading to multiple alkylations. masterorganicchemistry.com

The imidazole group of histidine residues is another target for alkylation by this compound. nih.govnih.gov At neutral pH, the imidazole ring can be deprotonated, allowing it to undergo a Michael-type addition with the vinyl sulfone group to form a stable covalent bond. researchgate.net

Research has shown that this compound reacts with the imidazole groups of histidine residues in proteins. nih.gov The resulting derivative is postulated to be N3-im-(ethylsulfonylethyl)histidine. nih.gov This specific modification has been confirmed through amino acid analysis of proteins treated with this compound and by observing identical products in treated polyhistidine. nih.gov The specificity of this reaction at neutral pH has been harnessed for the site-specific immobilization of proteins. nih.gov By engineering a polyhistidine tag (His-tag) onto a protein, researchers can achieve covalent and oriented immobilization on a surface functionalized with vinyl sulfone groups, which is highly beneficial for applications in biosensors and biotechnology. nih.gov

Table 2: Alkylation Products of Lysine and Histidine with this compound

| Amino Acid | Derivative Formed | Method of Observation | Reference |

| Lysine | ε-N-(ethylsulfonylethyl)lysine | Amino Acid Analysis | nih.gov |

| Lysine | ε,ε-N,N-bis(ethylsulfonylethyl)lysine | Amino Acid Analysis | nih.gov |

| Histidine | N3-im-(ethylsulfonylethyl)histidine | Amino Acid Analysis | nih.gov |

The ability of this compound to selectively react with specific amino acid residues makes it a valuable tool for targeted protein modifications aimed at elucidating protein function and interactions. By attaching probes or functional groups to specific sites, researchers can investigate enzymatic mechanisms, binding events, and cellular pathways. researchgate.netnih.gov

One prominent application is the development of activity-based probes (ABPs). researchgate.net These probes typically feature a vinyl sulfone reactive group, a linker, and a reporter tag (like biotin (B1667282) or a fluorophore). researchgate.net Vinyl sulfone-based ABPs have been successfully used to target and study various enzyme classes, including cysteine proteases, deubiquitinating enzymes, and protein tyrosine phosphatases (PTPs). researchgate.netnih.gov For example, aryl vinyl sulfones have been employed as active site-directed probes that covalently modify a catalytic cysteine in PTPs, leading to their inactivation and allowing for the study of their roles in signaling pathways. nih.gov Similarly, vinyl sulfone-functionalized saccharides have been used to create neoglycoproteins and sugar arrays to investigate the crucial interactions between lectins and carbohydrates. acs.org

This compound and its derivatives are extensively used as chemical handles for protein labeling and subsequent purification. researchgate.netnih.gov The covalent and specific nature of the bond formed with amino acid residues like cysteine makes vinyl sulfones ideal for attaching reporter tags. nih.govrsc.org

For protein labeling, vinyl sulfone can be incorporated into molecules containing fluorophores (like rhodamine B or dansyl) or biotin. researchgate.netnih.gov For instance, novel chemical reporters carrying both a vinyl sulfone group to target cysteine and a cyclooctyne (B158145) motif for click chemistry have been developed. rsc.org This allows for a two-step labeling process where the protein is first tagged via the vinyl sulfone and then conjugated to a fluorogenic azide, generating a strong fluorescent signal for visualization. rsc.org

For purification, a biotinylated vinyl sulfone reagent can be used to label a specific protein, such as a cysteine-tagged protein. nih.gov The biotin tag then allows for the selective capture and enrichment of the labeled protein from a complex mixture using affinity chromatography with streptavidin-coated beads. researchgate.netnih.gov This strategy is a cornerstone of activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize active enzymes in their native environment. researchgate.net

Formation of Neoglycoproteins

Neoglycoproteins are synthetic constructs where one or more carbohydrate units are covalently attached to a carrier protein, creating molecules that are valuable for studying carbohydrate-protein interactions. nih.gov The vinyl sulfone functional group provides a robust method for creating these bioconjugates. acs.orgresearchgate.netrsc.org

The process involves derivatizing a saccharide at its anomeric carbon with a vinyl sulfone group, often connected by a linker like ethylthio. acs.orgresearchgate.net This "vinyl sulfone functionalization" creates a reactive handle on the carbohydrate. acs.org This modified sugar can then be coupled to a protein under mild, aqueous conditions (typically at a pH above 7.5). researchgate.net The vinyl sulfone group reacts with nucleophilic residues on the protein surface, primarily the amine groups of lysine and the thiol groups of cysteine, to form stable covalent bonds. acs.orgrsc.org This Michael-type addition is an efficient strategy for producing neoglycoproteins that retain the biological recognition properties of the carbohydrate moiety. acs.org The resulting neoglycoproteins can be used to create sugar arrays for studying lectin binding or as tools to detect carbohydrate-binding proteins. acs.org

Enzyme Inhibition and Activity-Based Protein Profiling (ABPP)

The electrophilic nature of the vinyl sulfone group makes it an excellent "warhead" for designing enzyme inhibitors and activity-based protein profiling (ABPP) probes. ABPP probes are powerful tools that typically consist of a reactive group (the warhead), a recognition element (often a peptide), and a reporter tag. stanford.edu They covalently label the active sites of specific enzymes, allowing for the direct visualization and quantification of enzyme activity in complex biological samples. stanford.edunih.gov

Vinyl sulfones are widely recognized as potent, irreversible inhibitors of cysteine proteases. rsc.orgnih.gov Their effectiveness stems from the vinyl sulfone moiety's ability to act as a reactive Michael acceptor that covalently modifies the active site cysteine residue of the enzyme. nih.gov These inhibitors have been developed to target a range of cysteine proteases implicated in various diseases. biorxiv.org A key advantage of vinyl sulfone inhibitors is their selectivity for cysteine proteases over other classes like serine proteases. biorxiv.org

Several potent inhibitors have been developed based on a peptidyl vinyl sulfone scaffold.

K11777 (K777) : This dipeptide vinyl sulfone is a well-studied, irreversible inhibitor of cysteine proteases. guidetopharmacology.org Its primary targets include parasitic proteases like cruzain from Trypanosoma cruzi (the parasite that causes Chagas disease) and human cathepsins B and L, which are linked to cancer progression. rsc.orgnih.gov K11777 has also been shown to inhibit cryptopain-1 from Cryptosporidium parvum. biorxiv.orgnih.gov

WRR-483 : As an analog of K11777, WRR-483 is also an irreversible cysteine protease inhibitor with potent activity against the parasitic protease cruzain. medchemexpress.commedkoo.complos.org It has demonstrated efficacy in cell cultures and animal models of Chagas' disease, comparable to that of K11777. medkoo.comnih.gov Crystallographic studies confirm that WRR-483 binds covalently to the active site cysteine of cruzain. plos.orgnih.gov

Rigosertib (ON 01910.Na) : Rigosertib is a synthetic benzyl (B1604629) styryl sulfone. nih.govpharmaffiliates.com Its mechanism of action is considered multi-targeted and has been a subject of debate. nih.gov While it is a sulfone derivative, it has been described as a RAS-mimetic that binds to the Ras-binding domains (RBDs) of effector proteins like RAF and PI3K, thereby disrupting RAS signaling. nih.govresearchgate.net Other studies have suggested it acts as a microtubule-destabilizing agent. nih.gov It was initially reported as an inhibitor of Polo-like kinase 1 (Plk1) but has since been shown to have broader activity. nih.govnih.gov

Table 1: Examples of Vinyl Sulfone-Containing Inhibitors

| Compound | Chemical Class | Primary Target(s) / Mechanism |

|---|---|---|

| K11777 | Dipeptide vinyl sulfone | Irreversible inhibitor of cysteine proteases (e.g., cruzain, cathepsins B & L). guidetopharmacology.orgnih.gov |

| WRR-483 | Dipeptide vinyl sulfone | Irreversible inhibitor of cysteine proteases (e.g., cruzain). medchemexpress.commedkoo.com |

| Rigosertib | Benzyl styryl sulfone | Multi-target inhibitor; acts as a RAS-mimetic and microtubule destabilizer. nih.govresearchgate.net |

The irreversible inactivation of cysteine proteases by vinyl sulfones proceeds through a well-defined mechanism. rsc.org The process is a Michael addition reaction. nih.govplos.org In the enzyme's active site, the catalytic dyad, typically involving a histidine residue, facilitates the deprotonation of the active site cysteine to form a highly nucleophilic thiolate anion (cysteinate). biorxiv.org This cysteinate residue then performs a nucleophilic attack on the β-carbon of the vinyl sulfone's double bond. biorxiv.orgresearchgate.net This attack forms a covalent thioether linkage between the inhibitor and the enzyme. nih.gov A subsequent protonation of the resulting carbanion at the α-carbon, likely by the protonated histidine, drives the reaction to completion, forming a thermodynamically stable and irreversible alkylated enzyme-inhibitor complex. rsc.orgresearchgate.net

While initially known as inhibitors of cysteine proteases, peptide vinyl sulfones have been successfully adapted as activity-based probes for proteasomes. nih.govscispace.com Proteasomes are large protein complexes essential for protein degradation, which utilize an N-terminal threonine residue as the catalytic nucleophile. scispace.com

Peptide vinyl sulfones, such as those with a Leu-Leu-Leu sequence, can covalently and irreversibly inhibit the proteasome by modifying this catalytic threonine hydroxyl group. scispace.com These vinyl sulfone-based probes have been instrumental in studying proteasome function. nih.gov By attaching reporter tags like radiolabels (e.g., ¹²⁵I) or fluorophores, researchers can visualize the active proteasome subunits. stanford.edunih.gov For instance, probes like AdaAhx₃L₃VS have been used to identify active subunits in complex mixtures via mass spectrometry or to profile proteasome activity in living cells. nih.govresearchgate.net The development of cell-permeable, azide-containing vinyl sulfone probes allows for two-step labeling strategies, further expanding their utility in cellular contexts. nih.govresearchgate.net

The vinyl sulfone scaffold has also been employed to create probes for another class of enzymes: protein tyrosine phosphatases (PTPs). acs.orgacs.orgnih.gov PTPs are crucial regulators in cell signaling and are implicated in diseases like cancer and diabetes. nih.govnih.gov Functional studies of these enzymes are greatly aided by small molecule probes that covalently label their active site. acs.org

Aryl vinyl sulfones have been characterized as a class of mechanism-based, irreversible inactivators of PTPs. acs.orgnih.gov These probes work in a time- and concentration-dependent manner, forming a covalent adduct with the active site cysteine residue of the PTP. acs.orgnih.gov The inactivation mechanism is a Michael addition of the active-site cysteinate onto the terminal carbon of the vinyl group. nih.gov Unlike some earlier probes, aryl vinyl sulfones are resistant to hydrolysis and can be cell-permeable, making them suitable for in vivo applications and for interrogating PTP activity in complex proteomes. acs.orgnih.gov

General Use as ABPP Probes and Substrates for Bioconjugation

The vinyl sulfone moiety, including that found in this compound, is a key functional group in the field of activity-based protein profiling (ABPP). researchgate.netwikipedia.org ABPP is a powerful chemical proteomic technology that utilizes small molecule probes to assess the functional state of enzymes within complex biological systems. wikipedia.org These probes typically consist of a reactive group, or "warhead," that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection. researchgate.net

Vinyl sulfones serve as effective "warheads" in ABPP probes, primarily targeting nucleophilic residues such as cysteine and threonine in enzyme active sites. researchgate.netnih.gov The electrophilic vinyl group readily undergoes a Michael addition reaction with the thiol group of cysteine residues, forming a stable covalent bond. nih.govwikipedia.org This reactivity has been harnessed to develop probes for various enzyme classes, including cysteine proteases and deubiquitinating enzymes. researchgate.net For instance, peptide vinyl sulfones have been successfully used to create probes that selectively label and inhibit proteasomes by targeting the N-terminal threonine of the catalytic β subunits. researchgate.netnih.gov

Beyond their use in ABPP, vinyl sulfones are versatile substrates for bioconjugation, the process of chemically linking molecules to biomolecules like proteins. rsc.orgacs.org The ability of the vinyl sulfone group to react with thiol and amine groups on proteins under mild conditions makes it a valuable tool for creating stable bioconjugates. rsc.orgnih.gov This is particularly useful for attaching tags, such as fluorophores or biotin, to proteins for visualization and purification. researchgate.netrsc.org this compound, specifically, has been shown to alkylate the amino groups of lysine and the imidazole groups of histidine in proteins. nih.gov

The controlled reactivity of vinyl sulfones is a significant advantage in bioconjugation. For example, the reaction with thiol groups can be favored at a neutral pH, while reactions with amino groups are more prevalent at a higher pH (around 9). nih.gov This selectivity allows for more precise control over the conjugation process. nih.gov Furthermore, radiolabeled vinyl sulfones, such as ¹⁸F-labeled derivatives, have been developed for use in Positron Emission Tomography (PET) probe construction, highlighting their expanding role in biomedical imaging. nih.gov

Role as a Privileged Structural Motif in Drug Discovery and Development

The vinyl sulfone scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. nih.govresearchgate.net This versatility has led to its incorporation into a wide array of therapeutic agents. researchgate.netnih.gov The electrophilic character of the vinyl sulfone group allows it to act as a Michael acceptor, enabling it to form covalent bonds with target proteins, which can lead to potent and irreversible inhibition. researchgate.netnih.gov

Design of Chemotherapeutics

In the realm of chemotherapy, the vinyl sulfone motif has been instrumental in the design of novel anticancer agents. researchgate.netnih.gov These compounds often function by targeting key proteins involved in cancer cell proliferation and survival. nih.gov One of the primary mechanisms of action is the inhibition of tubulin polymerization. nih.gov By disrupting the microtubule network within cancer cells, these agents can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis. nih.gov

A notable example is a series of compounds where the carbonyl group of chalcone (B49325) was replaced with a vinyl sulfone moiety. One derivative, compound 12m , demonstrated potent anti-proliferative activity against a range of cancer cell lines, with IC₅₀ values between 0.128 and 0.606 μM. nih.gov Further studies revealed that this compound also possesses vascular disrupting properties, reducing cell migration and the formation of capillary-like tubes in human umbilical vein endothelial cells (HUVEC). nih.gov

The following table summarizes the in vitro anticancer activity of selected vinyl sulfone derivatives.

| Compound | Cell Line | IC₅₀ (μM) |

| 12m | A549 (Lung) | 0.189 |

| 12m | HCT-116 (Colon) | 0.128 |

| 12m | MCF-7 (Breast) | 0.256 |

| 12m | HepG2 (Liver) | 0.606 |

Data sourced from a study on novel vinyl sulfone derivatives as anti-tumor agents. nih.gov

Neuroprotective Agents

Vinyl sulfone derivatives have emerged as a promising class of neuroprotective agents, particularly in the context of neurodegenerative diseases like Parkinson's disease. acs.orgnih.gov A primary mechanism underlying their neuroprotective effects is the activation of the Nrf2 signaling pathway. acs.orgnih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by upregulating the expression of antioxidant enzymes. acs.orgfigshare.com

Research has shown that novel vinyl sulfone derivatives can induce the expression of Nrf2-dependent antioxidant enzymes such as heme oxygenase-1 (HO-1), NQO1, GCLC, and GLCM in dopaminergic neuronal cells. acs.orgnih.gov One particular compound, 12g , not only activated the Nrf2 pathway but also protected dopaminergic neurons in both in vitro and in vivo models of Parkinson's disease. acs.orgfigshare.com This neuroprotection was accompanied by an attenuation of behavioral deficits in a mouse model of the disease. nih.govfigshare.com

Subsequent research has explored modifications to the vinyl sulfone scaffold, such as replacing the sulfone with a sulfonate, to enhance Nrf2 activation. nih.gov A vinyl sulfonate compound, 3c , was found to be significantly more potent in activating Nrf2 compared to its vinyl sulfone counterpart. nih.gov

Radioprotective Agents

The vinyl sulfone motif is also found in compounds designed to protect normal cells from the damaging effects of ionizing radiation. researchgate.netnih.gov These radioprotective agents are of significant interest for use in patients undergoing radiation therapy for cancer and for individuals at risk of radiation exposure. google.comgoogle.com Compounds such as Recilisib contain this key structural feature. researchgate.netnih.gov

The mechanism of radioprotection by α,β-unsaturated aryl sulfones involves the protection of normal tissues from both acute and chronic radiation exposure, while in some cases, also exhibiting cytotoxicity towards tumor cells. google.com Formulations containing these compounds are intended for prophylactic use to enhance survival following exposure to high levels of radiation. google.com

Potential Anticancer Activity

The potential anticancer activity of this compound and related vinyl sulfones extends beyond tubulin inhibition. nih.govresearchgate.net These compounds have been investigated as inhibitors of various protein kinases, which are often dysregulated in cancer. nih.govresearchgate.net For example, vinyl sulfone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.comnih.gov

In one study, a vinyl sulfone derivative, VF16 , exhibited strong inhibitory activity against EGFR-TK with an IC₅₀ value of 7.85 nM, which was more potent than the approved drug erlotinib (B232) in the same assay. mdpi.comnih.gov This compound also demonstrated significant cytotoxicity against several cancer cell lines, including those with EGFR mutations that confer resistance to other therapies. mdpi.comnih.gov

The table below presents the cytotoxic activity of VF16 against different cancer cell lines.

| Cell Line | Description | IC₅₀ (µM) |

| A431 | Epidermoid carcinoma (EGFR overexpressing) | 33.52 |

| A549 | Lung carcinoma | 54.63 |

| H1975 | Lung adenocarcinoma (L858R/T790M mutation) | 30.38 |

Data sourced from a study on vinyl sulfone derivatives as EGFR tyrosine kinase inhibitors. nih.gov

Furthermore, some vinyl sulfone-based compounds, like Rigosertib, have advanced to clinical trials for the treatment of certain cancers. researchgate.netresearchgate.net

Antimicrobial and Anti-inflammatory Agents

The vinyl sulfone scaffold is a versatile platform for the development of both antimicrobial and anti-inflammatory agents. researchgate.netnih.gov The electrophilic nature of the vinyl sulfone group allows these compounds to target cysteine-containing proteins that are essential for the survival and pathogenesis of various microorganisms. nih.gov

A study investigating a series of 28 vinyl sulfones found that several derivatives displayed potent antibacterial activity against Staphylococcus aureus and the global epidemic strain MRSA USA300. nih.gov One of the most effective compounds was (E)-3-((4-methoxyphenyl)sulfonyl)acrylonitrile, which exhibited a Minimum Inhibitory Concentration (MIC) of 3.75 µg/mL against MRSA USA300. nih.gov These compounds are also believed to impair the adhesion of bacteria to host cells. nih.gov Additionally, incorporating sulfone functionalities into silsesquioxane cages has been shown to enhance antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

In terms of anti-inflammatory properties, vinyl sulfone derivatives have been shown to exert their effects through the activation of the Nrf2 signaling pathway, which, in addition to its antioxidant role, also mitigates inflammation. nih.gov By inducing the expression of Nrf2-dependent genes, these compounds can reduce the production of inflammatory mediators in microglial cells. nih.gov The compound BAY 11-7085, which contains a vinyl sulfone-like motif, is a known inhibitor of NF-κB activation, a key pathway in inflammation. researchgate.netresearchgate.net

Antiviral Activity

The vinyl sulfone functional group is a key structural motif in a number of compounds investigated for their antiviral properties. While research specifically detailing the antiviral activity of this compound is limited in the public domain, the broader class of vinyl sulfones has demonstrated notable inhibitory effects against various viruses. These compounds often act as covalent inhibitors, targeting viral enzymes crucial for replication.

One area of significant research has been in the context of Human Immunodeficiency Virus 1 (HIV-1). Vinyl geminal disulfones have been synthesized and evaluated for their anti-HIV-1 activity. Studies have shown that certain vinyl sulfone-containing compounds exhibit antiviral activity in the low micromolar range. For instance, in a study of chicoric acid analogs, compounds possessing a vinyl geminal disulfone moiety were identified as having anti-integrase and antiviral properties. The mechanism of action for some of these compounds is believed to involve the inhibition of different stages of the viral replication cycle. However, it has also been noted that the antiviral activity of some vinyl sulfones can be linked to cytotoxicity, particularly for compounds with electron-withdrawing substituents on aromatic rings, which may act as promiscuous acceptors for biological nucleophiles. nih.gov